molecular formula C8H8ClNO2 B8052694 1-(Chloromethyl)-4-methyl-2-nitrobenzene

1-(Chloromethyl)-4-methyl-2-nitrobenzene

Cat. No.: B8052694
M. Wt: 185.61 g/mol
InChI Key: JYHXOTISAIHIIW-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-methyl-2-nitrobenzene is an aromatic compound with the molecular formula C8H8ClNO2. This compound is characterized by a benzene ring substituted with a chloromethyl group, a methyl group, and a nitro group. It is a significant intermediate in organic synthesis and finds applications in various chemical processes.

Preparation Methods

The synthesis of 1-(Chloromethyl)-4-methyl-2-nitrobenzene typically involves the chloromethylation of 4-methyl-2-nitrobenzene. One common method includes the reaction of 4-methyl-2-nitrobenzene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride . The reaction is carried out under acidic conditions, which facilitate the formation of the chloromethyl group on the benzene ring.

Industrial production methods often employ similar reaction conditions but on a larger scale, with optimizations to improve yield and reduce costs. The use of environmentally friendly catalysts and solvents is also a focus in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

1-(Chloromethyl)-4-methyl-2-nitrobenzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to ensure the desired transformations.

Scientific Research Applications

1-(Chloromethyl)-4-methyl-2-nitrobenzene is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biochemical pathways and as a precursor for the synthesis of biologically active molecules.

    Medicine: It is involved in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-4-methyl-2-nitrobenzene depends on its specific application. In chemical reactions, the chloromethyl group acts as an electrophile, facilitating nucleophilic substitution reactions. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical processes. The molecular targets and pathways involved vary based on the specific context of its use .

Comparison with Similar Compounds

1-(Chloromethyl)-4-methyl-2-nitrobenzene can be compared with other chloromethyl-substituted aromatic compounds, such as:

The presence of both the nitro and methyl groups in this compound makes it unique in terms of its reactivity and the range of applications it can be used for.

Properties

IUPAC Name

1-(chloromethyl)-4-methyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-6-2-3-7(5-9)8(4-6)10(11)12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHXOTISAIHIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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